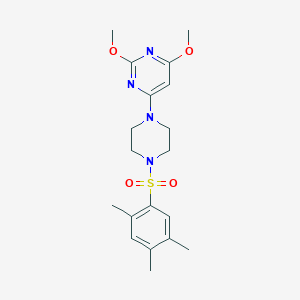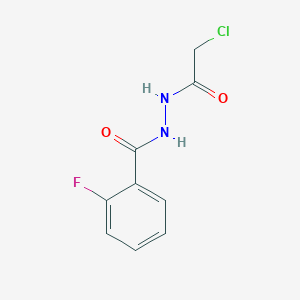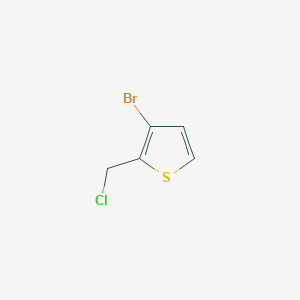
Br-PEG7-Br
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Br-PEG7-Br is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one of them is a ligand for an E3 ubiquitin ligase and the other one is for the target protein .
Molecular Structure Analysis
The chemical formula of this compound is C16H32Br2O7 . Its exact mass is 494.05 and its molecular weight is 496.23 .Scientific Research Applications
Biosensing Applications
PEGylated materials have been instrumental in developing low-fouling and highly sensitive biosensors for detecting genetic markers and disease biomarkers. For example, the creation of a label-free and low fouling biosensor for breast cancer susceptibility gene (BRCA1) detection employs a functional PEG film decorated with gold nanoparticles. This sensor demonstrates high sensitivity and effective assaying in patient samples, showcasing PEG's role in enhancing biosensor performance Wang et al., 2015. Similarly, PEGylated polyaniline nanofibers have been used to develop antifouling electrochemical biosensors, indicating the potential of PEGylation in creating biosensing interfaces with high sensitivity and selectivity for disease marker detection Hui et al., 2017.
Drug and Gene Delivery
PEGylation is a strategy for improving nanoparticle-based drug and gene delivery systems. By coating nanoparticles with PEG, researchers can prolong systemic circulation time, reduce immunogenicity, and enhance the delivery efficiency of therapeutics. This approach is beneficial for systemic administration, overcoming biological barriers, and improving the pharmacokinetics and biodistribution of nanoparticle formulations Suk et al., 2016.
Enhancing Biomaterials
PEGylated compounds are also used to enhance the properties of biomaterials for tissue engineering and other biomedical applications. For instance, PEGylation has been applied to polyaniline nanofibers to produce materials with excellent antifouling properties and conductivity, suitable for biosensors and bioelectronics Hui et al., 2017. Additionally, the development of PEGylated bilirubin nanoparticles showcases the potential of PEG in creating anti-oxidative and anti-inflammatory agents for therapeutic applications, such as in pancreatic islet xenotransplantation Kim et al., 2017.
Mechanism of Action
Target of Action
Br-PEG7-Br is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases play a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within the cell .
Mode of Action
This compound operates by connecting two different ligands; one ligand is for an E3 ubiquitin ligase and the other is for the target protein . This compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of intracellular proteins . The downstream effects of this pathway include the regulation of various cellular processes such as cell cycle progression, signal transduction, and responses to oxidative stress .
Pharmacokinetics
As a protac linker, it is expected to influence the absorption, distribution, metabolism, and excretion (adme) properties of the resulting protac molecule . The PEGylation of the linker may enhance the solubility and stability of the PROTAC, potentially improving its bioavailability .
Result of Action
The primary molecular effect of this compound is the selective degradation of target proteins . This degradation is achieved through the ubiquitin-proteasome system, leading to changes in cellular processes controlled by these proteins . The cellular effects would depend on the specific target proteins that the PROTAC molecule (containing the this compound linker) is designed to degrade .
Action Environment
The action of this compound, like other PROTAC linkers, can be influenced by various environmental factors. These factors could include the presence of the target protein and E3 ligase, the intracellular environment, and the stability of the PROTAC molecule .
Safety and Hazards
properties
IUPAC Name |
1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32Br2O7/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h1-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVUWDFPUXHBBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCBr)OCCOCCOCCOCCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32Br2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2856811.png)


![N-(5-chloro-2-methoxyphenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2856816.png)
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2856818.png)



![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2856826.png)

![7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)
![Tert-butyl N-(4-oxo-1,8-dioxaspiro[4.5]decan-3-yl)carbamate](/img/structure/B2856831.png)

![2-Mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B2856833.png)